(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolone core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazolone core or the hydroxypropyl group.
Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
4-Methoxyphenethylamine: Utilized in the synthesis of biologically active compounds.
Uniqueness
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and the pyrazolone core, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H25N3O4/c1-15(23-13-4-14-26)20-21(16-5-9-18(28-2)10-6-16)24-25(22(20)27)17-7-11-19(29-3)12-8-17/h5-12,24,26H,4,13-14H2,1-3H3 |
InChI Key |
PAWVSPXBCSIAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.